1H-Isoindole-1,3(2H)-dione, 4,5-dihydro-
Description
1H-Isoindole-1,3(2H)-dione, 4,5-dihydro- is a heterocyclic compound characterized by a partially saturated isoindole backbone with two ketone groups at positions 1 and 2. The "4,5-dihydro" designation indicates the reduction of one double bond in the isoindole ring, enhancing its conformational flexibility compared to fully aromatic analogs. This compound serves as a versatile scaffold in medicinal and synthetic chemistry due to its modifiable nitrogen and carbonyl functionalities .
Properties
CAS No. |
51938-01-3 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4,5-dihydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1,3H,2,4H2,(H,9,10,11) |
InChI Key |
AKYAMTDRHCBNQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C(=O)NC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
- Parent Compound (4,5-dihydro-): Lacks substituents beyond the core structure, offering simplicity for further functionalization.
- 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro- (CAS 350680-03-4): Features a fluorophenyl group at position 2 and additional saturation (tetrahydro), increasing molecular weight (245.25 g/mol) and altering lipophilicity .
- 5-Hydroxy-2-phenyl- (CAS 3975-50-6): A hydroxyl group at position 5 enhances polarity and hydrogen-bonding capacity, impacting solubility and biological interactions .
- N-Substituted Derivatives (e.g., N-[2-(3,4-dihydro-1H-isoquinolin-yl)ethyl]-): Alkyl or aryl substitutions at the nitrogen atom modulate steric bulk and electronic effects, influencing enzyme affinity (e.g., cyclooxygenase inhibition) .
Physicochemical Properties
Retention times reflect volatility; higher values correlate with lower volatility due to increased molecular weight or polarity.
Key Research Findings
- Synthetic Efficiency: Microwave-assisted synthesis of the 4,5-dihydro- core achieves >90% yield in minutes, outperforming traditional reflux methods .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance biological activity by stabilizing charge interactions in target binding pockets . Hydroxyl groups improve water solubility but may reduce membrane permeability .
- Molecular Docking Insights: The 4,5-dihydro- conformation allows better accommodation in enzyme active sites compared to fully saturated analogs, as seen in sodium channel docking studies .
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